2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one
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Overview
Description
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of 1-methylindole with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indole-3-carbaldehyde
- 1-methyl-1H-indole-2-carboxylic acid
- 1-methyl-1H-indole-3-acetic acid
Uniqueness
2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 2-position of the propanone side chain enhances its reactivity and potential for further functionalization compared to other indole derivatives .
Properties
CAS No. |
31806-50-5 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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